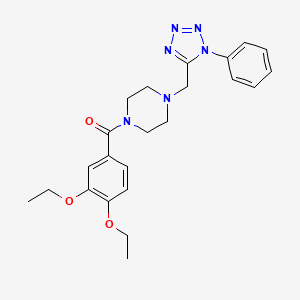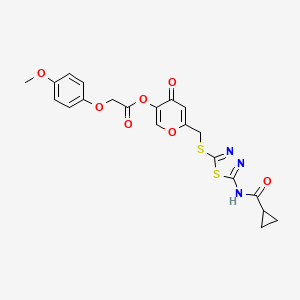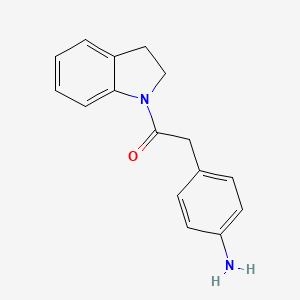
N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide, commonly known as DMQX, is a chemical compound that has gained significant attention in scientific research. DMQX is a non-competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptors.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide involves the reaction of 2,6-dimethyl-4-aminobenzoic acid with 2,6-dimethylquinoline-4-carbonyl chloride to form N-(2,6-dimethylquinolin-4-yl)-2,6-dimethyl-4-[(2,6-dimethylquinolin-4-yl)carbonyl]aminobenzamide. This intermediate is then reacted with morpholine-4-sulfonyl chloride to form the final product.
Starting Materials
2,6-dimethyl-4-aminobenzoic acid, 2,6-dimethylquinoline-4-carbonyl chloride, morpholine-4-sulfonyl chloride
Reaction
Step 1: Reaction of 2,6-dimethyl-4-aminobenzoic acid with 2,6-dimethylquinoline-4-carbonyl chloride in the presence of a base such as triethylamine or pyridine to form N-(2,6-dimethylquinolin-4-yl)-2,6-dimethyl-4-[(2,6-dimethylquinolin-4-yl)carbonyl]aminobenzamide., Step 2: Reaction of N-(2,6-dimethylquinolin-4-yl)-2,6-dimethyl-4-[(2,6-dimethylquinolin-4-yl)carbonyl]aminobenzamide with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine or pyridine to form N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide.
Wirkmechanismus
DMQX binds to the ligand-binding domain of AMPA receptors, which prevents the binding of glutamate. This results in the inhibition of ion channel opening, which reduces the influx of calcium ions into the postsynaptic neuron. The inhibition of calcium influx can lead to a decrease in synaptic plasticity, which affects learning and memory processes.
Biochemische Und Physiologische Effekte
DMQX has been shown to have a range of biochemical and physiological effects. In animal studies, DMQX has been found to reduce seizure activity and to have neuroprotective effects in models of ischemia and traumatic brain injury. DMQX has also been shown to have analgesic effects in animal models of chronic pain. Additionally, DMQX has been shown to have anti-inflammatory effects in models of acute lung injury.
Vorteile Und Einschränkungen Für Laborexperimente
DMQX has several advantages for lab experiments. It is a potent and selective antagonist of AMPA receptors, which makes it a valuable tool for studying the function of these receptors. DMQX is also commercially available, which makes it easily accessible to researchers. However, DMQX has some limitations for lab experiments. It has a relatively short half-life, which means that repeated dosing may be required to maintain its effects. Additionally, DMQX has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of DMQX in scientific research. One potential area of research is the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. DMQX could be used to study the effects of AMPA receptor blockade on disease progression and to identify potential therapeutic targets. Another area of research is the development of novel AMPA receptor antagonists that have improved pharmacokinetic properties and selectivity. Finally, DMQX could be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.
Wissenschaftliche Forschungsanwendungen
DMQX has been widely used in scientific research as a tool to study the function of AMPA receptors. AMPA receptors play a crucial role in synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity. DMQX is a non-competitive antagonist of AMPA receptors, which means it binds to a different site on the receptor than the neurotransmitter glutamate. By blocking the function of AMPA receptors, DMQX can help researchers understand the role of these receptors in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-15-6-7-20-19(12-15)21(13-16(2)23-20)24-22(26)17-4-3-5-18(14-17)30(27,28)25-8-10-29-11-9-25/h3-7,12-14H,8-11H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHQRWISRGNZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-6-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2792762.png)
![3,4-dimethoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzenesulfonamide](/img/structure/B2792763.png)



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2792772.png)

![5-((2,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2792774.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2792777.png)


